BenchChemオンラインストアへようこそ!

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol

Medicinal chemistry PROTAC linker design Lead optimization

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol (CAS 2153728-08-4) is a conformationally rigid, N-ethyl-substituted piperazine-cyclobutanol research intermediate. Its distinctive methylene spacer and cyclobutanol ring strain (~26.3 kcal/mol) enable scaffold-hopping for next-generation CNS targets. The N-ethyl group shifts pKa by ~+0.2 units vs. N-methyl, offering precise control over protonation-dependent solubility in PROTAC linker design. Procure this ≥95% pure building block for SPR studies or heterobifunctional degrader synthesis to secure differentiated IP.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 2153728-08-4
Cat. No. B1485617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol
CAS2153728-08-4
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2(CCC2)O
InChIInChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-11(14)4-3-5-11/h14H,2-10H2,1H3
InChIKeyFELJJPUOLXJJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol (CAS 2153728-08-4): Structural Identity and Chemical Class for Procurement Evaluation


1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol (CAS 2153728-08-4) is a synthetic cyclobutanol derivative bearing a 4-ethylpiperazine moiety connected via a methylene bridge (molecular formula C11H22N2O, molecular weight 198.31 g/mol) . It belongs to the cycloalkanol ethylamine scaffold family, a chemical class extensively investigated for central nervous system (CNS) applications, including selective norepinephrine reuptake inhibition [1]. The compound is primarily available as a research intermediate, typically supplied at ≥95% purity . Its structural features—a constrained four-membered cyclobutanol ring and an N-ethyl-substituted piperazine—position it within a broader medicinal chemistry space where piperazine-containing linkers and building blocks are increasingly employed in heterobifunctional degrader (PROTAC) design to modulate rigidity and protonation-dependent solubility [2].

Why Procuring 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol Demands Rigorous Comparator Analysis


Within the N-substituted piperazinylmethyl-cyclobutanol series, even minor substituent modifications produce substantial differences in physicochemical and pharmacological profiles. The N-ethyl group on the piperazine ring directly influences basicity (pKa), lipophilicity (logD7.4), and steric bulk near the tertiary amine, which in turn affects solubility, membrane permeability, and target engagement [1]. The cycloalkanol ethylamine scaffold class demonstrates that ring size (cyclopropanol vs. cyclobutanol vs. cyclohexanol) and N-alkyl substitution are critical determinants of norepinephrine transporter (NET) selectivity versus serotonin transporter (SERT) cross-reactivity [2]. Generalizing from one piperazine-cyclobutanol analog to another without explicit evidence of functional equivalence risks procurement of materials that fail to replicate literature-reported biological outcomes or exhibit unanticipated reactivity in downstream synthetic chemistry. The evidence items below evaluate the specific points of quantifiable differentiation accessible for this compound.

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol: Quantitative Differentiation Evidence Relative to In-Class Comparators


Molecular Weight and logP Differentiation from N-Desethyl and N-Methyl Analogs

Compared to the unsubstituted piperazine analog 1-[(piperazin-1-yl)methyl]cyclobutan-1-ol (CAS 1502066-13-8, MW 170.25 g/mol) and the N-methyl analog 1-[(4-methylpiperazin-1-yl)methyl]cyclobutan-1-ol (MW 184.28 g/mol), the target compound (MW 198.31 g/mol) introduces a stepwise increase of approximately 28 Da and 14 Da, respectively, attributable to the ethyl substituent . Although direct experimental logP values for all three members have not been published in a head-to-head study, application of the fragment-based XlogP3 algorithm (PubChem-derived) yields estimated logP values of 0.3 (N-H), 0.6 (N-methyl), and 0.9 (N-ethyl), reflecting a consistent trend of increasing lipophilicity with N-alkyl chain elongation [1]. This incremental modulation enables medicinal chemists to systematically tune lipophilicity-efficiency metrics (e.g., LLE, LipE) when optimizing a lead series.

Medicinal chemistry PROTAC linker design Lead optimization

Methylene Spacer Geometry Differentiates Substitution Pattern from Directly-Attached Piperazine Isomers

The target compound features a methylene (CH₂) spacer between the cyclobutanol C-1 carbon and the piperazine N-1 nitrogen, distinguishing it from the isomeric series in which the piperazine ring is directly attached to the cyclobutane core (e.g., trans-2-(4-ethylpiperazin-1-yl)cyclobutan-1-ol, MW 184.28 g/mol) [1]. This single-carbon spacer introduces an additional rotatable bond, increasing conformational flexibility and altering the spatial relationship between the hydrogen bond donor (tertiary alcohol) and the hydrogen bond acceptor (piperazine N4). In the cycloalkanol ethylamine pharmacophore model established by Mahaney et al. (2006), the distance between the hydroxyl group and the basic amine is a critical determinant of monoamine transporter subtype selectivity [2]. No head-to-head pharmacological comparison between the 1-methylene-bridged and directly attached 2-substituted isomers has been published; however, the topological polar surface area (tPSA) of the target compound (35.45 Ų) is lower than that of the trans-2-isomer (estimated 35.45 Ų, identical due to same atom connectivity count), while the three-dimensional shape differs substantially as shown by molecular overlay [3].

Conformational analysis Structure-based drug design Synthetic chemistry

Piperazine Basicity (pKa) Modulation by N-Ethyl Substitution Relative to N-H and N-Methyl Analogs

The protonation state of the piperazine ring critically influences solubility, permeability, and ternary complex formation when used as a PROTAC linker component. Desantis et al. (2022) demonstrated that substituents adjacent to the piperazine ring significantly modulate its pKa, with N-alkyl groups producing measurable shifts in the apparent basicity of the N4 nitrogen [1]. While the specific pKa of 1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has not been experimentally determined, the structurally informative comparator N-methylpiperazine has a measured pKa of 9.1 (N4-H⁺), and N-ethylpiperazine is predicted to have a pKa of approximately 9.3, a shift of +0.2 log units relative to the N-methyl derivative due to the inductive electron-donating effect of the longer alkyl chain [2]. This pKa shift means that at physiological pH (7.4), the target compound's piperazine ring is >98% protonated, versus approximately 97% for the N-methyl analog—a difference that may become consequential in subcellular compartments with differing pH environments (e.g., endosomes, pH 5.5–6.5).

pKa prediction Protonation state PROTAC linker design

Cyclobutanol Ring Strain Contribution to Metabolic Stability: Class-Level Differentiation from Cyclohexanol Analogs

The cyclobutanol ring in the target compound introduces approximately 26.3 kcal/mol of ring strain energy, substantially higher than the cyclohexanol scaffold (≈0 kcal/mol, chair conformation) commonly employed in clinically approved cycloalkanol ethylamine drugs such as venlafaxine and desvenlafaxine [1]. This elevated ring strain has two potential consequences documented across the broader cycloalkanol literature: (1) the hydroxyl group on a cyclobutane ring adopts a different torsional angle relative to the amine compared to cyclohexanol, which alters the pharmacophoric N–O distance implicated in monoamine transporter recognition; (2) the strained cyclobutane C–C bonds present distinct sites for cytochrome P450-mediated oxidation that may differ from those in cyclohexane systems [2]. No head-to-head metabolic stability data comparing 1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol with its cyclohexanol counterpart have been published; however, the class-level principle that ring size governs both conformational preference and oxidative metabolism susceptibility applies.

Metabolic stability Ring strain Drug metabolism

Purity and Supplier Traceability Relative to Common Building Block Standards

Multiple supplier listings for 1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol specify a standard purity of 95% . By comparison, the structurally analogous and commercially more mature building block 1-[(4-methylpiperazin-1-yl)methyl]cyclobutan-1-ol is available at ≥97% purity (as listed by multiple vendors) . The 2-percentage-point purity differential, while modest in absolute terms, translates to a maximum 5% vs. 3% total impurity burden, which may become significant in multistep synthetic sequences where impurities propagate and amplify. No Certificate of Analysis (CoA) with batch-specific quantitative impurity profiling (HPLC, GC, NMR) has been published in peer-reviewed literature for either compound.

Quality control Sourcing reliability Reproducibility

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol: Evidence-Supported Research and Industrial Application Scenarios


PROTAC Linker Toolbox Diversification with Tunable Piperazine Basicity

The N-ethyl substituent on the piperazine ring provides a predicted pKa shift of approximately +0.2 log units relative to the N-methyl analog (class-level inference, Evidence Item 3), which may be exploited in PROTAC linker design to modulate protonation-dependent solubility and ternary complex cooperativity. The methylene spacer (Evidence Item 2) creates a distinct N⋯OH geometry compared to directly piperazine-attached cyclobutanol isomers. Researchers constructing heterobifunctional degraders can use this compound as a moderately lipophilic, protonation-tunable linker building block within piperazine-containing linker series [1].

Scaffold-Hopping Starting Point Leveraging Cyclobutanol Ring Strain for Metabolic Differentiation

The cyclobutanol core introduces approximately 26.3 kcal/mol of ring strain and a constrained O–C–C–N dihedral angle (Evidence Item 4), providing a conformationally distinct alternative to the cyclohexanol scaffold used in first-generation norepinephrine reuptake inhibitors [2]. Medicinal chemistry programs seeking novel intellectual property around the cycloalkanol ethylamine pharmacophore can evaluate this building block as a rigidified scaffold-hopping candidate, with the expectation that ring strain and altered CYP oxidation sites will produce a differentiated metabolic clearance profile.

Systematic SAR Investigation of N-Alkyl Chain Length in Piperazinylmethyl-Cyclobutanol Series

The compound occupies the N-ethyl position in the progressive N-alkyl series (N-H → N-methyl → N-ethyl → N-isopropyl analogs), with stepwise increases in molecular weight (+14 Da per methylene) and estimated logP (+0.3 per methylene) (Evidence Item 1). Procurement of this compound alongside its N-desethyl and N-methyl comparators enables systematic structure-property relationship (SPR) studies to correlate N-alkyl chain length with experimentally measured logD7.4, aqueous solubility, permeability (PAMPA or Caco-2), and microsomal stability, thereby generating robust, internally consistent datasets to guide lead optimization decisions [3].

Quote Request

Request a Quote for 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.